molecular formula C2H2N2S B1197879 1,3,4-Thiadiazole CAS No. 289-06-5

1,3,4-Thiadiazole

Cat. No. B1197879
CAS RN: 289-06-5
M. Wt: 86.12 g/mol
InChI Key: MBIZXFATKUQOOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles and their derivatives typically involves the cyclization of thiosemicarbazides with different aldehydes followed by oxidative bond formation. For instance, 2-amino-substituted 1,3,4-thiadiazoles can be synthesized via condensation of semicarbazide or thiosemicarbazide and corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, showcasing a transition-metal-free sequential synthesis process compatible with a variety of aldehydes (Niu et al., 2015).

Molecular Structure Analysis

1,3,4-Thiadiazoles exhibit diverse molecular structures due to the ability to substitute various functional groups at different positions on the thiadiazole ring. Structural elucidation of these compounds often involves comprehensive spectroscopic and physical methods, including IR, NMR, MS, and X-ray diffraction, to confirm the presence of the thiadiazole ring and the nature of its substitutions (Dürüst, 2009).

Chemical Reactions and Properties

1,3,4-Thiadiazoles undergo various chemical reactions, enabling the synthesis of a wide array of derivatives with different chemical properties. For example, they can participate in reactions with electrophilic reagents, such as aromatic aldehydes, isatin, and carbon disulfide, to form 2,5-disubstituted thiadiazoles, illustrating their reactive versatility (Mahmoud et al., 2014).

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazoles, such as melting points, solubility, and crystallinity, are significantly influenced by the nature and position of substituents on the thiadiazole ring. The analysis of these properties is crucial for understanding the behavior of these compounds under different conditions and for their application in material science and pharmaceuticals.

Chemical Properties Analysis

1,3,4-Thiadiazoles exhibit a broad range of chemical properties due to their structural diversity. Their chemical behavior is often characterized by their ability to act as ligands in coordination chemistry, their reactivity towards nucleophiles and electrophiles, and their potential as intermediates in the synthesis of more complex molecules. The elucidation of these properties is fundamental for exploiting 1,3,4-thiadiazoles in the development of new materials, catalysts, and bioactive molecules.

Scientific Research Applications

  • Diverse Pharmacological Activities : 1,3,4-Thiadiazole derivatives exhibit a broad spectrum of pharmacological activities, including insecticidal, herbicidal, antiviral, anti-tumor, CNS stimulant, anti-bacterial, antifungal, antiangiogenic, antiglaucoma, antiischemic, anti-inflammatory, antidepressant, anxiolytic, antiparasitic, antitumor, hypoglycemic, antihypertensive, and CNS depressant activities. They are also used in fields like dyes, lubricants, analytical reagents, and agents due to their toxophoric -N=C-S group (Asif & Abida, 2019).

  • Anticancer and Antimicrobial Properties : These compounds are known for their anticancer properties against human cancers and act as diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agents. They also influence the OUN, exhibiting anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. Their molecular targets include enzymes like carbonic anhydrase, cyclooxygenase, neutral endopeptidase, aminopeptidase N, matrix metalloproteinases, phosphodiesterases, and c-Src/Abl tyrosine kinase (Matysiak, 2015).

  • Anticonvulsant Agent : this compound is a potent anticonvulsant agent in various preclinical in vitro and in vivo models. Several derivatives have been synthesized and evaluated for anticonvulsant activity, demonstrating good potency and lower toxicity (Vinod, Amit, & Vinit, 2015).

  • Drug Design and Development : As a privileged scaffold, this compound and its derivatives have unique chemical properties and biological characteristics. They have been widely applied in drug design, leading to many candidates with therapeutic prospects in areas like anticancer, antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, antivirus, anti-leishmania, and other functions (Han, Yu, Hu, & Liu, 2021).

  • Agricultural Applications : 1,3,4-Thiadiazoles derived compounds are used in agriculture as insecticides, pesticides, fungicides, and plant-growth regulators. They also play a role in material science, including applications in corrosion inhibitors, photoconductivity, and liquid crystals (Kemparajegowda et al., 2019).

Mechanism of Action

Target of Action

1,3,4-Thiadiazole, also known as Thiadiazole, is a heterocyclic compound that has been found to interact with various biological targets, including proteins and DNA . This interaction is facilitated by the mesoionic nature of 1,3,4-thiadiazoles, which allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Mode of Action

The mode of action of this compound is largely dependent on its specific derivative and the biological target it interacts with. For instance, some derivatives of this compound have been found to exhibit anticonvulsant activity by preventing neurons from firing in the brain due to the release of chloride ions via the GABAA pathway .

Biochemical Pathways

This compound and its derivatives have been found to affect various biochemical pathways. For example, Thiadiazolidiones (TZDs), a derivative of this compound, display anti-diabetic activities by transactivating PPAR-ϒ and reducing the glucose level in blood .

Pharmacokinetics

The sulfur atom of the thiadiazole ring imparts improved liposolubility, which is important for drugs active at the central nervous system level . The mesoionic nature of 1,3,4-thiadiazoles also allows these compounds to cross cellular membranes, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific derivative and its interaction with its biological targets. For instance, some derivatives have been found to inhibit the multiplication of both bacterial and cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the this compound ring possesses high aromaticity, becoming stable in acid but forming a ring cleavage with base . This scaffold is electron deficient, relatively inert towards electrophilic substitution, and displays nucleophilic substitution at 2nd and 5th positions due to which it is highly activated and reacts easily .

Safety and Hazards

1,3,4-Thiadiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

Research on 1,3,4-thiadiazole is ongoing, with recent studies focusing on its potential as a scaffold for drug design . Future research is likely to continue exploring its synthesis techniques and pharmacological potentials . The broad spectrum of pharmacological activities of this compound derivatives makes them promising candidates for future therapeutic development .

Biochemical Analysis

Biochemical Properties

1,3,4-Thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit bacterial enzymes, thereby exhibiting potent antimicrobial activity . Additionally, these compounds can bind to DNA, disrupting replication processes in both bacterial and cancer cells . The interaction of this compound with key amino acid residues in proteins further highlights its potential as a therapeutic agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound derivatives have demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . These compounds influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions. For example, this compound derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves multiple pathways. At the molecular level, this compound can bind to DNA, forming stable complexes that inhibit DNA replication and transcription . This binding interaction disrupts the normal functioning of DNA-dependent enzymes, leading to cell death. Additionally, this compound derivatives can inhibit specific enzymes, such as kinases, by binding to their active sites and preventing substrate binding . These interactions result in the inhibition of key cellular processes, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound derivatives can influence their long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the degradation products of this compound may exhibit different biological activities, further impacting cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound derivatives have shown therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, these compounds may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, while higher doses lead to increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. For example, this compound derivatives can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication and cell proliferation . Additionally, these compounds can modulate metabolic flux and alter metabolite levels, impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments . For instance, this compound derivatives can be transported into the nucleus, where they interact with DNA and exert their effects on gene expression . The distribution of this compound within tissues can also impact its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . For example, this compound derivatives may localize to the mitochondria, where they can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name

1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S/c1-3-4-2-5-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIZXFATKUQOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

128611-69-8
Record name 1,3,4-Thiadiazole, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128611-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00183089
Record name 1,3,4-Thiadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

289-06-5
Record name 1,3,4-Thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole
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Record name 1,3,4-Thiadiazole
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Record name 1,3,4-thiadiazole
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Record name 1,3,4-THIADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 1,3,4-thiadiazole?

A1: this compound has the molecular formula C2H2N2S and a molecular weight of 86.09 g/mol. Spectroscopic data characterizing this compound and its derivatives can be found in various research articles. For example, one study utilized mass spectrometry to elucidate the specific fragmentation patterns of this compound derivatives, providing insights into their structure.

Q2: How do structural modifications of this compound affect its biological activity?

A2: Numerous studies emphasize the profound impact of structural modifications on the biological activity of this compound derivatives. For instance, researchers investigating the antiviral activity of L-methionine-coupled this compound derivatives found that the presence of a 5-(4-chlorophenylamino)-1,3,4-thiadiazole moiety significantly enhanced activity against influenza A virus. These findings highlight the importance of specific substituents in dictating the antiviral potency of this compound-based compounds.

Q3: Can you elaborate on the structure-activity relationship of this compound derivatives as carbonic anhydrase inhibitors?

A3: Research has extensively explored the SAR of this compound-based carbonic anhydrase inhibitors. One study investigated 5-(ω-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide derivatives and found that the introduction of beta-alkyl/arylsulfonyl/carbonylamidoethylcarboxamido moieties at the 5-position of the thiadiazole-2-sulfonamide ring significantly enhanced inhibitory activity against carbonic anhydrase isozymes, particularly CA II and CA IV.

Q4: What in vitro and in vivo models have been used to evaluate the biological activity of this compound derivatives?

A4: Researchers utilize diverse in vitro and in vivo models to investigate the efficacy of this compound derivatives. Studies , employed in vitro assays against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, to evaluate the antimicrobial potential of this compound compounds. Moreover, researchers have investigated the antitumor properties of this compound derivatives using human cancer cell lines such as SMMC-7721, MCF-7, and A549.

Q5: Has the anti-inflammatory and analgesic potential of this compound derivatives been explored?

A5: Yes, research has demonstrated the promising anti-inflammatory and analgesic properties of certain this compound derivatives. For example, a study focused on the synthesis and biological evaluation of novel heterocycles containing thiadiazoles revealed their potential as anti-inflammatory, analgesic, and anti-ulcer agents. These findings suggest that this compound could serve as a scaffold for developing novel therapeutics targeting inflammatory conditions and pain management.

Q6: How has computational chemistry contributed to the understanding and development of this compound-based compounds?

A6: Computational approaches play a crucial role in this compound research. One study employed 2D-QSAR (Quantitative Structure-Activity Relationship) modeling to investigate the antitrypanosomal activity of this compound-2-arylhydrazone derivatives. These models provide valuable insights into the structural features influencing activity and guide the design of more potent compounds. Additionally, molecular docking studies have been conducted to elucidate the binding modes of thiadiazole derivatives with target proteins, such as EGFR TK, further aiding in rational drug design.

Q7: Has the performance and application of this compound under various conditions been investigated?

A7: Yes, research has explored the material properties and stability of specific this compound derivatives. For example, one study examined the use of a non-toxic this compound derivative, 2-amino-5-ethyl-1,3,4-thiadiazole (AETDA), as a corrosion inhibitor for copper in acidic chloride solutions. The research showed that AETDA forms a protective layer on the copper surface, inhibiting corrosion. These findings suggest that this compound derivatives can be tailored for specific material science applications.

Q8: Are there any studies focusing on the stability of this compound-based compounds and strategies to enhance their stability?

A8: While limited information is available on the general stability of this compound, researchers have focused on improving the stability and bioavailability of its derivatives through formulation strategies. One study exploring L-methionine-coupled 1,3,4-thiadiazoles utilized in silico ADMET (absorption, distribution, metabolism, excretion) and drug similarity analyses to predict their potential for oral administration and assess potential toxicity. Such studies highlight the importance of considering stability and bioavailability during drug development.

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